2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C20H28N4O and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.22631153 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Complex Molecules
Research has explored the synthesis and characterization of complex molecules involving piperazine derivatives and their interactions with metals. For example, studies on Palladium(II) complexes containing N,N′-bidentate ligands, including those with cyclopentyl and piperazinyl groups, have shown significant catalytic activity for polymerization processes. These complexes demonstrate distorted square planar geometries and are involved in reactions crucial for material science and industrial applications (Sung-Hoon Kim et al., 2014).
Antimicrobial Studies
Compounds structurally similar to "2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol" have been synthesized and evaluated for their in vitro antimicrobial properties. These studies highlight the potential of such molecules in developing new antibacterial and antifungal agents, showcasing the importance of the structural motifs present in the compound of interest (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Medicinal Chemistry and Drug Development
Investigations into related piperazine and quinoline derivatives have led to the discovery of compounds with significant therapeutic potential. These studies include the development of novel antiulcer agents and topoisomerase inhibitors, demonstrating the broad utility of such chemical structures in drug development and medicinal chemistry (K. Hino et al., 1989); (M. Wentland et al., 1993).
Catalysis and Reaction Mechanisms
Some studies focus on the role of piperazine derivatives in catalysis and reaction mechanisms, providing insights into how these compounds can be used to facilitate various chemical reactions. This includes their application in polymerization processes and the synthesis of other complex chemical entities, further underscoring the versatile nature of these compounds in scientific research (Y. Takebayashi, T. Furuya, S. Yoda, 2016).
Properties
IUPAC Name |
2-[1-cyclopentyl-4-(quinoxalin-5-ylmethyl)piperazin-2-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c25-13-8-18-15-23(11-12-24(18)17-5-1-2-6-17)14-16-4-3-7-19-20(16)22-10-9-21-19/h3-4,7,9-10,17-18,25H,1-2,5-6,8,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJSYGNTGJWLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C4C(=CC=C3)N=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.